Methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-YL)hexanoate
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Overview
Description
Methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-YL)hexanoate is an organic compound characterized by its unique structure, which includes a dioxane ring and a hexanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-YL)hexanoate typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane with hexanoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-YL)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-YL)hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-YL)hexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The dioxane ring may also interact with specific enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl Meldrum’s acid: Known for its use in organic synthesis as a versatile intermediate.
Methylmalonic acid cyclic isopropylidene ester: Another compound with a similar dioxane ring structure.
Uniqueness
Methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-YL)hexanoate is unique due to its specific combination of a dioxane ring and a hexanoate ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
61921-45-7 |
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Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
methyl 6-(2,5,5-trimethyl-1,3-dioxan-2-yl)hexanoate |
InChI |
InChI=1S/C14H26O4/c1-13(2)10-17-14(3,18-11-13)9-7-5-6-8-12(15)16-4/h5-11H2,1-4H3 |
InChI Key |
UAAUBZWMERRONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)CCCCCC(=O)OC)C |
Origin of Product |
United States |
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